

Spectroscopic Profile of 4-(1H-Tetrazol-5-yl)Benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-(1H-Tetrazol-5-yl)Benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound **4-(1H-Tetrazol-5-yl)Benzaldehyde**. This document summarizes available ^1H and ^{13}C NMR data, outlines detailed experimental protocols for its synthesis and spectroscopic analysis, and presents a logical workflow for such chemical characterization.

Introduction

4-(1H-Tetrazol-5-yl)Benzaldehyde is a bifunctional organic molecule incorporating a reactive aldehyde group and a metabolically stable tetrazole ring. The tetrazole moiety is a well-established bioisostere for a carboxylic acid group, offering improved pharmacokinetic properties in drug candidates. Consequently, this compound serves as a valuable building block in medicinal chemistry and drug discovery for the synthesis of complex heterocyclic structures with potential therapeutic applications. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this key synthetic intermediate.

NMR Spectroscopic Data

The following tables summarize the available ^1H and predicted ^{13}C NMR spectroscopic data for **4-(1H-Tetrazol-5-yl)Benzaldehyde**. The data has been compiled from peer-reviewed literature and chemical databases.

¹H NMR Data

Protons	Chemical Shift (δ) ppm	Multiplicity	Solvent
Aldehyde-H	~10.1	Singlet	DMSO-d ₆
Aromatic-H	~8.2	Doublet	DMSO-d ₆
Aromatic-H	~8.0	Doublet	DMSO-d ₆
Tetrazole-NH	Broad Signal	Singlet	DMSO-d ₆

Note: The exact chemical shifts of the aromatic protons may vary slightly and exhibit coupling patterns typical of a 1,4-disubstituted benzene ring.

¹³C NMR Data (Predicted)

No experimental ¹³C NMR data for **4-(1H-Tetrazol-5-yl)Benzaldehyde** was found in the searched literature. The following are predicted chemical shifts based on computational models and analysis of similar structures.

Carbon Atom	Predicted Chemical Shift (δ) ppm
C=O (Aldehyde)	~192
C-Tetrazole	~155
C-Aldehyde (ipso)	~138
C-H (Aromatic)	~130
C-H (Aromatic)	~128
C-Tetrazole (ipso)	~127

Disclaimer: These ¹³C NMR chemical shifts are predicted and should be confirmed by experimental data.

Experimental Protocols

Synthesis of 4-(1H-Tetrazol-5-yl)Benzaldehyde from 4-Formylbenzonitrile

This protocol is adapted from established methods for the synthesis of 5-substituted-1H-tetrazoles from nitriles.

Materials:

- 4-Formylbenzonitrile (1.0 eq)
- Sodium Azide (NaN_3) (1.5 eq)
- Triethylamine Hydrochloride ($\text{Et}_3\text{N}\cdot\text{HCl}$) (1.5 eq)
- N,N-Dimethylformamide (DMF)
- Toluene
- Hydrochloric Acid (1M)
- Ethyl Acetate
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- To a solution of 4-formylbenzonitrile in toluene, add sodium azide and triethylamine hydrochloride.
- The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred vigorously for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.

- The mixture is acidified with 1M hydrochloric acid to a pH of ~2-3, leading to the precipitation of the product.
- The precipitate is collected by filtration, washed with water, and then dried.
- For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of ethyl acetate and hexane).
- The final product should be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

- Accurately weigh approximately 5-10 mg of dry **4-(1H-Tetrazol-5-yl)Benzaldehyde**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: Approximately 16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.

- Number of Scans: 16-64, depending on the sample concentration.
- Temperature: 298 K.
- ¹³C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: Approximately 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).
 - Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
 - Temperature: 298 K.

Workflow for Synthesis and Spectroscopic Analysis

The following diagram illustrates the general workflow from the synthesis of **4-(1H-Tetrazol-5-yl)Benzaldehyde** to its characterization by NMR spectroscopy.



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Caption: Workflow for the synthesis and NMR analysis of **4-(1H-Tetrazol-5-yl)Benzaldehyde**.

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